4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid
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Overview
Description
4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles
Major Products
The major products formed from these reactions include:
Oxidation: this compound derivatives
Reduction: Alcohols or amines with modified functional groups
Substitution: Compounds with different halogen or nucleophile substituents
Scientific Research Applications
4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity and interactions with enzymes
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The butanoic acid moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQZAGWHZPBKOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373959 |
Source
|
Record name | 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142048-54-2 |
Source
|
Record name | 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 142048-54-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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